1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a chlorinated methoxyphenyl group and a pyrimidinyl ethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-methoxyaniline, through the chlorination and methoxylation of aniline.
Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step usually requires controlled conditions, such as a specific temperature range (e.g., 50-80°C) and the presence of a catalyst or base.
Pyrimidine Attachment: The final step involves the attachment of the pyrimidinyl ethyl group. This can be achieved through a nucleophilic substitution reaction, where the urea intermediate reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, combined with the chlorinated methoxyphenyl and pyrimidinyl ethyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-10-7-14(21)20(9-18-10)6-5-17-15(22)19-12-8-11(16)3-4-13(12)23-2/h3-4,7-9H,5-6H2,1-2H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUJQFRZJJKGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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